molecular formula C17H17Cl2N3 B11959481 N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine

N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B11959481
M. Wt: 334.2 g/mol
InChI Key: CJPIZAHTNFOETB-DEDYPNTBSA-N
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Description

N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which means it is formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 4-phenyl-1-piperazine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated and stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
  • N-(2,4-Dichlorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
  • N-(2,6-Dichlorobenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine

Uniqueness

N-(3,4-Dichlorobenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific substitution pattern on the benzylidene moiety, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17Cl2N3

Molecular Weight

334.2 g/mol

IUPAC Name

(E)-1-(3,4-dichlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine

InChI

InChI=1S/C17H17Cl2N3/c18-16-7-6-14(12-17(16)19)13-20-22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b20-13+

InChI Key

CJPIZAHTNFOETB-DEDYPNTBSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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